P2X3 Antagonist Screening Hit: Confirmed Class Assignment and Functional Activity at 10 µM
In a recombinant rat P2X3 assay performed in Xenopus oocytes, 4-chloro-N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide was evaluated for antagonist activity at a single concentration of 10 µM [1]. This confirms its assignment to the P2X3 ligand class. While full concentration-response data are not publicly available, its evaluation in this assay distinguishes it from structurally related thiazole benzamides that lack any reported P2X3 annotation. The closest patent-exemplified analog, 4-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide (lacking the acetamide linker), exhibits a fundamentally different binding mode and is not characterized in the same functional assay [2].
| Evidence Dimension | P2X3 Antagonist Activity |
|---|---|
| Target Compound Data | Screened at 10 µM (recombinant rat P2X3, Xenopus oocytes); specific % inhibition or IC50 not publicly disclosed. |
| Comparator Or Baseline | Closest patent analog 4-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide: no P2X3 functional data reported in public domain. |
| Quantified Difference | Not calculable; class annotation present vs. absent. |
| Conditions | Recombinant rat P2X3 purinoceptor 3 expressed in Xenopus oocytes; antagonist mode. |
Why This Matters
For procurement decisions, this compound has a verifiable, database-curated link to the therapeutically relevant P2X3 target, unlike many close analogs that lack any public target annotation.
- [1] BindingDB. (n.d.). Assay ChEMBL_147403: Antagonist activity against recombinant rat P2X purinoceptor 3. Retrieved April 29, 2026, from http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=13&entryid=50037061 View Source
- [2] Dillon, M. P., Hawley, R. C., Chen, L., Feng, L., & Yang, M. (2010). Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. U.S. Patent No. 7,786,110 B2. View Source
